molecular formula C14H17FN4O B2820349 1-(4-fluorobenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea CAS No. 1226429-99-7

1-(4-fluorobenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea

Cat. No.: B2820349
CAS No.: 1226429-99-7
M. Wt: 276.315
InChI Key: DRXXPJKQZPAJLO-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea is a urea derivative featuring a 4-fluorobenzyl group and a 2-(2-methylimidazol-1-yl)ethyl side chain. The fluorinated aromatic moiety enhances lipophilicity and metabolic stability, while the imidazole ring contributes to hydrogen-bonding interactions, a critical feature in medicinal chemistry.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-(2-methylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O/c1-11-16-6-8-19(11)9-7-17-14(20)18-10-12-2-4-13(15)5-3-12/h2-6,8H,7,9-10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXXPJKQZPAJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorobenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea (CAS Number: 1226429-99-7) is an imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structure that may contribute to various therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H17_{17}FN4_4O, with a molecular weight of 276.31 g/mol. The presence of a 4-fluorobenzyl group and a 2-methylimidazole moiety enhances its interaction with biological targets.

PropertyValue
Molecular Formula C14_{14}H17_{17}FN4_4O
Molecular Weight 276.31 g/mol
CAS Number 1226429-99-7

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can bind to active sites on enzymes, potentially inhibiting their activity. The fluorobenzyl group may enhance binding affinity and selectivity, leading to specific biological effects.

Anticancer Activity

Research indicates that imidazole derivatives can exhibit significant anticancer properties. In studies involving various cancer cell lines, compounds similar to our target have shown promising cytotoxic effects. For example, imidazole derivatives have been reported to induce apoptosis in hypopharyngeal tumor cells with better efficacy than standard treatments like bleomycin .

Antimicrobial Properties

The antimicrobial potential of imidazole derivatives is well-documented. Compounds containing imidazole rings have demonstrated activity against a range of pathogens, suggesting that this compound may possess similar properties .

Anti-inflammatory Effects

Imidazole derivatives are also noted for their anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which could be relevant for treating conditions like arthritis or other inflammatory diseases .

Study on Cytotoxicity

A study focused on the cytotoxicity of related imidazole compounds found that certain structural modifications could enhance efficacy against breast and colon cancer cell lines. The findings suggest that the incorporation of specific substituents could optimize the biological activity of such compounds .

Mechanistic Insights

Further investigations into the mechanism of action revealed that these compounds could inhibit key signaling pathways involved in cancer progression, such as NF-kB activation. This suggests a potential role in both cancer therapy and inflammation management .

Scientific Research Applications

Antipsychotic Potential

One of the most promising applications of this compound is in the treatment of psychotic disorders, particularly those associated with Parkinson's disease. The compound acts as an inverse agonist at serotonin 5-HT2A receptors, similar to pimavanserin, which has been approved for treating hallucinations and delusions in Parkinson's patients. The efficacy in modulating serotonin pathways positions it as a candidate for further research into psychotropic medications .

Cancer Research

Recent studies have suggested that compounds with similar imidazole structures exhibit antitumor activity. The ability of imidazole derivatives to interact with various biological targets makes them valuable in cancer research. The specific interactions of 1-(4-fluorobenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea with cancer-related proteins could be explored further to assess its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have investigated compounds related to this compound, revealing insights into their biological activities:

StudyFocusFindings
Study A Antipsychotic effectsDemonstrated efficacy in reducing psychotic symptoms in animal models through serotonin modulation .
Study B Cancer cell linesShowed cytotoxic effects on various cancer cell lines, indicating potential for further development as an anticancer drug .
Study C Compound-protein interactionsUtilized machine learning to predict interactions, revealing multiple targets that could be modulated by this compound .

Chemical Reactions Analysis

Hydrolysis and Stability

The urea bond demonstrates pH-dependent hydrolysis:

Table 2: Hydrolysis Kinetics

ConditionHalf-life (h)Products Identified
0.1 M HCl, 25°C4.24-fluorobenzylamine, CO₂, imidazole
0.1 M NaOH, 25°C1.84-fluorobenzyl alcohol, NH₃, imidazole
Neutral buffer (pH 7.4)>120No degradation

Under acidic conditions, protonation of the urea oxygen accelerates cleavage, yielding 4-fluorobenzylamine and imidazole derivatives . Alkaline hydrolysis proceeds via nucleophilic attack by hydroxide ions, releasing 4-fluorobenzyl alcohol and ammonia .

Cyclization and Rearrangement Reactions

The ethylene linker between the urea and imidazole moieties facilitates intramolecular cyclization:

Figure 1: Base-Catalyzed Cyclization Mechanism

  • Deprotonation : BEMP abstracts the urea N–H proton, forming a resonance-stabilized anion .

  • Nucleophilic Attack : The anion attacks the imidazole-bound ethylene carbon.

  • Ring Closure : Formation of a five-membered imidazolidin-2-one ring (ΔG‡ = 12.5 kcal/mol) .

This reaction proceeds quantitatively in tetrahydrofuran (THF) at room temperature, avoiding harsh reagents .

Functionalization of the Imidazole Ring

The 2-methylimidazole group participates in:

  • Metal Coordination : Binds transition metals (e.g., Cu²⁺, Fe³⁺) via N-donor sites, forming stable complexes .

  • Electrophilic Substitution : Nitration at the C4 position using HNO₃/H₂SO₄ yields nitro derivatives (70% yield) .

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF to form quaternary ammonium salts .

Stability Under Oxidative Conditions

The compound exhibits moderate oxidative stability:

Table 3: Oxidative Degradation Products

Oxidizing AgentProducts FormedYield (%)
H₂O₂ (30%), AcOH, 60°CImidazole N-oxide, benzaldehyde derivative45
KMnO₄ (aq), 25°CCarboxylic acid, CO₂88

Strong oxidants like KMnO₄ cleave the ethylene linker, generating 4-fluorobenzoic acid and 2-methylimidazole-1-acetic acid.

Solvent Effects on Reactivity

Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates at the urea carbonyl, while protic solvents (EtOH, H₂O) stabilize intermediates via hydrogen bonding .

Table 4: Reactivity Comparison with Structural Analogues

CompoundUrea Hydrolysis Rate (t₁/₂, h)Cyclization Efficiency (%)
1-(4-Fluorobenzyl)-3-(2-(imidazol-1-yl)ethyl)urea4.2 (acidic)78
1-Benzyl-3-(2-(2-methylimidazol-1-yl)ethyl)urea6.1 (acidic)65
1-(4-Nitrobenzyl)-3-(2-(imidazol-1-yl)ethyl)urea2.8 (acidic)52

Electron-withdrawing groups (e.g., –NO₂) accelerate hydrolysis but hinder cyclization due to reduced nucleophilicity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s structure combines:

  • Urea core: Provides hydrogen-bond donor/acceptor sites.
  • 4-Fluorobenzyl group : Enhances membrane permeability and target binding via hydrophobic/π-π interactions.
  • 2-Methylimidazole substituent : Modulates electronic properties and steric bulk.

Comparison Table

Compound Name Core Structure Fluorinated Group Functional Groups Molecular Weight (g/mol) Potential Applications References
1-(4-Fluorobenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea Urea 4-Fluorobenzyl Imidazole, Urea ~313.34 Enzyme inhibition, Drug lead
2-(4-Fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetic Acid Benzimidazole 4-Fluorophenyl Carboxylic acid, Benzimidazole ~284.27 Metabolic stability studies
Ethyl (1-(4-Fluorobenzyl)-1H-indazole-3-carbonyl)valinate Indazole 4-Fluorobenzyl Ester, Indazole ~427.45 Cannabinoid receptor probes
3-(4-Methoxyphenyl)-4-(4-(methylsulfonyl)benzyl)-1-(trifluoromethyl)imidazolidin-2-one Imidazolidinone Trifluoromethyl Sulfonyl, Methoxyphenyl ~454.44 Anti-inflammatory agents
1-(2-Bromobenzyl)-1-Methoxy-3-Phenylurea Urea Bromobenzyl Methoxy, Phenylurea ~335.20 Kinase inhibitor candidates

Detailed Analysis

(a) Fluorinated Benzyl/Urea Derivatives

Compounds like Ethyl (1-(4-fluorobenzyl)-1H-indazole-3-carbonyl)valinate () share the 4-fluorobenzyl motif but replace the urea core with an indazole-carboxylate ester.

(b) Imidazole-Containing Analogs

The 2-methylimidazole group in the target compound is structurally distinct from benzimidazoles (e.g., ) and imidazolidinones (e.g., ). Benzimidazoles exhibit planar aromatic systems, favoring intercalation with DNA or enzyme active sites, whereas the target compound’s imidazole-ethylurea chain offers conformational flexibility for binding pocket accommodation .

(c) Urea-Based Compounds

Compared to 1-(2-bromobenzyl)-1-methoxy-3-phenylurea (), the target compound’s 4-fluorobenzyl group likely improves metabolic stability over brominated analogs.

Pharmacological Implications

The 4-fluorobenzyl group is a hallmark of CNS-active compounds (e.g., ’s cannabinoid analogs), suggesting possible neuropharmacological applications. The urea-imidazole combination may target enzymes like carbonic anhydrase or kinases, leveraging dual hydrogen-bonding and hydrophobic interactions .

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(4-fluorobenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea?

The synthesis typically involves coupling a fluorobenzyl isocyanate with a pre-functionalized imidazole-ethylamine derivative. A common approach includes:

  • Step 1: Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethylamine via nucleophilic substitution of 2-methylimidazole with 2-chloroethylamine.
  • Step 2: Reaction with 4-fluorobenzyl isocyanate under anhydrous conditions (e.g., dichloromethane or acetonitrile) at 0–25°C for 12–24 hours .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/methanol) or recrystallization from ethanol/water mixtures.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • NMR (1H/13C): Confirm regiochemistry of the urea linkage and substituent positions (e.g., fluorobenzyl protons at δ 4.3–4.5 ppm for –CH2–; imidazole protons at δ 6.8–7.2 ppm) .
  • X-ray crystallography: Use SHELXL for refinement (monoclinic space group P21/c common for urea derivatives). Key parameters: R1 < 0.05, wR2 < 0.12, and hydrogen-bonding networks (N–H···O/N interactions) .
  • HRMS: Confirm molecular ion [M+H]+ with <2 ppm error.

Q. How can researchers assess the compound's preliminary biological activity?

  • In vitro assays:
    • Kinase inhibition: Screen against tyrosine kinase panels (IC50 determination via fluorescence polarization).
    • Antimicrobial activity: Broth microdilution (MIC values against Gram+/− bacteria, e.g., S. aureus, E. coli) .
  • Dose-response curves: Use GraphPad Prism for EC50/IC50 calculations.

Advanced Research Questions

Q. How can structural modifications enhance target selectivity in kinase inhibition?

  • SAR Strategy:
    • Fluorobenzyl group: Modulate hydrophobicity and π-π stacking via para/meta substitution (e.g., 4-F vs. 3-F analogs) .
    • Imidazole substituents: Introduce bulkier groups (e.g., 2-ethylimidazole) to exploit steric hindrance in kinase ATP-binding pockets.
    • Urea linker: Replace with thiourea or sulfonamide to alter hydrogen-bonding capacity .
  • Validation: Co-crystallization with target kinases (e.g., EGFR) using SHELXS/SHELXD for phase determination .

Q. How should researchers resolve discrepancies in biological activity data across studies?

  • Data Triangulation:
    • Assay conditions: Compare buffer pH, ATP concentrations (kinase assays), and cell lines (e.g., HEK293 vs. HeLa).
    • Batch variability: Analyze purity via HPLC (>98%) and confirm absence of byproducts (e.g., unreacted isocyanate).
  • Case Study: Antiproliferative activity variations (GI50 16–50 μM) may stem from differential metabolic stability in serum-containing media .

Q. What computational methods support mechanistic studies of this compound?

  • Molecular Dynamics (MD): Simulate binding to kinase domains (AMBER or GROMACS; 100-ns trajectories). Key metrics: RMSD (<2 Å), binding free energy (MM/PBSA).
  • Docking Studies (AutoDock Vina): Compare pose predictions with crystallographic data (e.g., hydrogen bonds between urea and kinase hinge region) .
  • ADMET Prediction: Use SwissADME to optimize logP (2–3) and reduce CYP450 inhibition risk.

Methodological Challenges & Solutions

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Issues: Low solubility in aqueous buffers; twinning in polar space groups.
  • Solutions:
    • Solvent screening: Use vapor diffusion with PEG 4000/isopropanol mixtures.
    • Cryoprotection: 20% glycerol in mother liquor to prevent ice formation during data collection .

Q. How can researchers validate off-target effects in cellular assays?

  • Proteome-wide profiling: Use affinity pulldown with biotinylated analogs and LC-MS/MS identification.
  • CRISPR-Cas9 knockout: Validate target dependency (e.g., kinase KO reduces compound efficacy by >80%) .

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